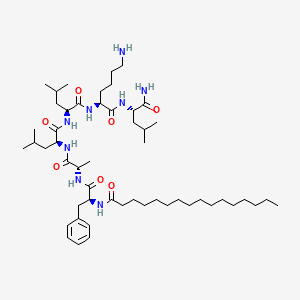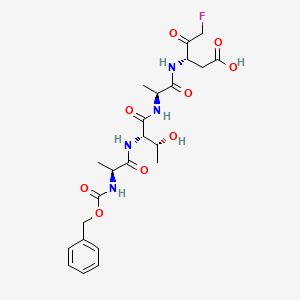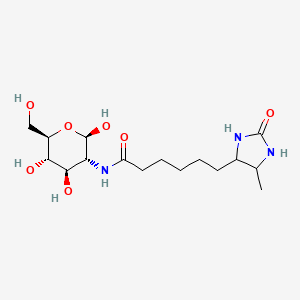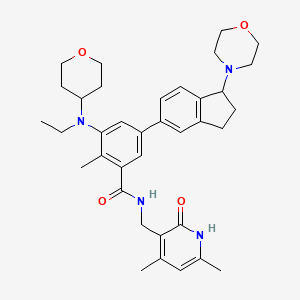
(R)-TCO4-PEG3-Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-TCO4-PEG3-Maleimide is a specialized chemical compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and a maleimide functional group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with thiol groups in proteins and other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-TCO4-PEG3-Maleimide typically involves several steps:
Synthesis of Trans-Cyclooctene (TCO): The TCO moiety is synthesized through a series of reactions starting from cyclooctene. This involves the use of catalysts and specific reaction conditions to achieve the desired trans configuration.
Attachment of Polyethylene Glycol (PEG) Linker: The PEG linker is attached to the TCO moiety through a series of coupling reactions. This step often involves the use of activating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester or amide bonds.
Introduction of Maleimide Group: The maleimide functional group is introduced through a reaction with maleic anhydride or a similar reagent. This step typically requires mild reaction conditions to preserve the integrity of the maleimide group.
Industrial Production Methods
Industrial production of ®-TCO4-PEG3-Maleimide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Click Chemistry: ®-TCO4-PEG3-Maleimide undergoes click chemistry reactions with thiol groups in proteins and other biomolecules. This reaction is highly specific and forms stable covalent bonds.
Substitution Reactions: The maleimide group can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Thiol Groups: Commonly found in cysteine residues of proteins, thiol groups react readily with the maleimide group under physiological conditions.
Nucleophiles: Various nucleophiles can react with the maleimide group, often under mild conditions to prevent side reactions.
Major Products
Bioconjugates: The primary products of reactions involving ®-TCO4-PEG3-Maleimide are bioconjugates, where the compound is covalently attached to proteins or other biomolecules.
Wissenschaftliche Forschungsanwendungen
Chemistry
Bioconjugation: Used extensively in the preparation of bioconjugates for various applications, including drug delivery and diagnostic assays.
Biology
Protein Labeling: Utilized for labeling proteins with fluorescent dyes or other markers for imaging and analytical purposes.
Medicine
Targeted Drug Delivery: Employed in the development of targeted drug delivery systems, where the compound is used to attach therapeutic agents to specific biomolecules.
Industry
Material Science: Applied in the development of advanced materials with specific functional properties, such as hydrogels and nanomaterials.
Wirkmechanismus
The mechanism of action of ®-TCO4-PEG3-Maleimide involves the formation of covalent bonds with thiol groups in proteins and other biomolecules. The maleimide group reacts specifically with thiol groups, forming a stable thioether bond. This reaction is highly specific and occurs under mild conditions, making it suitable for various biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-TCO4-PEG3-Azide: Similar in structure but contains an azide group instead of a maleimide group. Used in different click chemistry applications.
®-TCO4-PEG3-Alkyne: Contains an alkyne group and is used in copper-catalyzed azide-alkyne cycloaddition reactions.
Uniqueness
®-TCO4-PEG3-Maleimide is unique due to its combination of a TCO moiety, PEG linker, and maleimide group, which provides specific reactivity towards thiol groups. This makes it particularly useful in bioconjugation and targeted drug delivery applications.
Eigenschaften
Molekularformel |
C24H37N3O8 |
|---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H37N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,25,28)(H,26,31)/b2-1+/t20-/m0/s1 |
InChI-Schlüssel |
PIYOVGQCUVKIQE-ZGTHZTNPSA-N |
Isomerische SMILES |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)


![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)





![[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12369852.png)
![4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one](/img/structure/B12369854.png)

![ethyl 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12369864.png)
